molecular formula C20H21NO2S B2777313 N-(2,3-dihydro-1H-inden-1-yl)-2-phenyl-N-(prop-2-en-1-yl)ethene-1-sulfonamide CAS No. 1111554-93-8

N-(2,3-dihydro-1H-inden-1-yl)-2-phenyl-N-(prop-2-en-1-yl)ethene-1-sulfonamide

Cat. No.: B2777313
CAS No.: 1111554-93-8
M. Wt: 339.45
InChI Key: OKDMKYWYCABLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-1-yl)-2-phenyl-N-(prop-2-en-1-yl)ethene-1-sulfonamide is a useful research compound. Its molecular formula is C20H21NO2S and its molecular weight is 339.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Heterocyclic Compound Formation

Sulfonamide compounds are pivotal in the synthesis of heterocyclic compounds, demonstrating versatile reactivity and serving as building blocks in organic synthesis. For example, Tornus et al. (1995) detailed reactions of N-sulfonylalkylamines with ynamines, leading to the formation of various S,N-heterocycles, showcasing the role of sulfonamides in synthesizing complex molecular architectures (Tornus, Schaumann, Mayer, & Adiwidjaja, 1995).

Enzyme Inhibition for Therapeutic Applications

Sulfonamides, including those structurally related to the compound , are widely recognized for their inhibitory activity against carbonic anhydrase isoenzymes. This property is harnessed in the development of therapeutic agents for conditions like glaucoma, epilepsy, and cancer. Yıldırım et al. (2015) synthesized a series of N-acylsulfonamides demonstrating efficient inhibition of human carbonic anhydrase isoenzymes I and II, highlighting the potential medicinal applications of sulfonamides (Yıldırım, Atmaca, Keskin, Topal, Çelik, Gülçin, & Supuran, 2015).

Antiproliferative Activity Against Cancer Cell Lines

The application of sulfonamide derivatives in cancer research is notable, especially in evaluating antiproliferative effects against various cancer cell lines. Pawar, Pansare, & Shinde (2018) synthesized thiophene-2-sulfonamide derivatives and evaluated their in-vitro antiproliferative activity, presenting a significant step towards developing novel anticancer agents (Pawar, Pansare, & Shinde, 2018).

Drug Metabolism and Bioconversion Studies

Investigating the metabolism of biaryl-bis-sulfonamide compounds provides insights into their pharmacokinetic properties and potential therapeutic applications. Zmijewski et al. (2006) explored the microbial-based surrogate biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, demonstrating an innovative approach to studying drug metabolism (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-phenyl-N-prop-2-enylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c1-2-15-21(20-13-12-18-10-6-7-11-19(18)20)24(22,23)16-14-17-8-4-3-5-9-17/h2-11,14,16,20H,1,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDMKYWYCABLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1CCC2=CC=CC=C12)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.